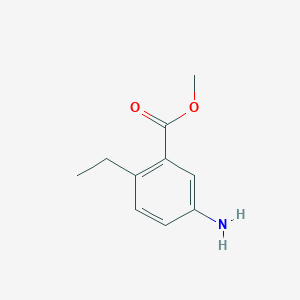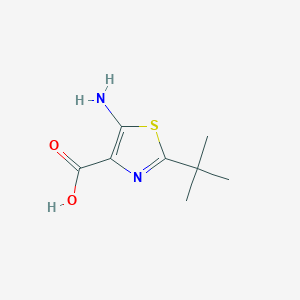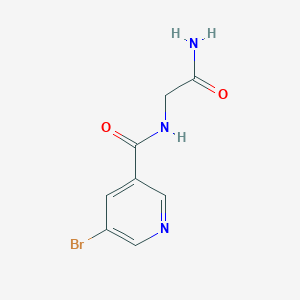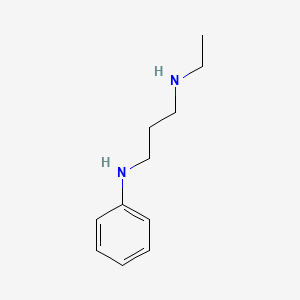
N-ethyl-N'-phenylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N'-phenylpropane-1,3-diamine is a chemical compound with the molecular formula C₁₂H₂₄N₂. It is a derivative of propanediamine where one of the amino groups is substituted with an ethyl group and the other with a phenyl group. This compound is known for its versatility and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting 1,3-diaminopropane with ethyl iodide and aniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of 1,3-diaminopropane with phenylacetaldehyde and ethylamine. This reaction is usually performed in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, including amides and nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be substituted with different alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation Products: Amides, nitriles, and carboxylic acids.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various alkylated and arylated derivatives.
Scientific Research Applications
N-Ethyl-N'-phenylpropane-1,3-diamine is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of protein interactions and enzyme inhibition.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
N-Ethyl-N'-phenylpropane-1,3-diamine is similar to other diamines such as ethylenediamine and diethylenetriamine. its unique structure, with the combination of ethyl and phenyl groups, provides distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other diamines may not be as effective.
Comparison with Similar Compounds
Ethylenediamine
Diethylenetriamine
Triethylenetetramine
Tetraethylenepentamine
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
N-ethyl-N'-phenylpropane-1,3-diamine |
InChI |
InChI=1S/C11H18N2/c1-2-12-9-6-10-13-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3 |
InChI Key |
SKRTXGUSLQTPBA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


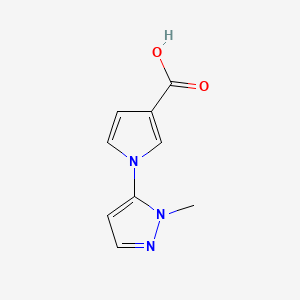


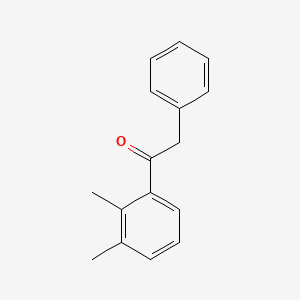

![Spiro[4.5]decan-8-yl methanesulfonate](/img/structure/B15356270.png)
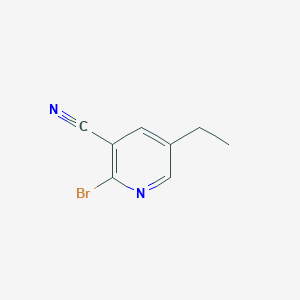
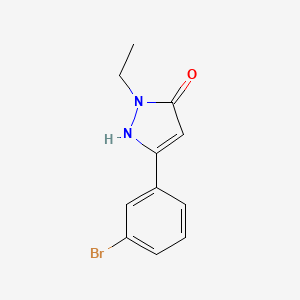
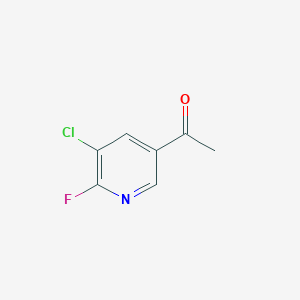

![Benzo[b]thiophene-3-methanamine, N,2-dimethyl-](/img/structure/B15356306.png)
